Cas no 103015-84-5 (2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline)

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline structure
103015-84-5 structure
Product Name:2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
CAS No:103015-84-5
MF:C9H5Cl2F6NO
MW:328.038521528244
MDL:MFCD17170052
CID:821918
PubChem ID:9862220
Update Time:2025-07-22

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
    • 2,5-DICHLORO-4-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)BENZENAMINE
    • ACMC-20a7ag
    • AK101234
    • ANW-60374
    • Benzenamine, 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-
    • CTK0G7272
    • KB-165255
    • C9H5Cl2F6NO
    • 0725AA
    • AX8232773
    • 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-aniline
    • AKOS015917476
    • DTXSID50432039
    • NS00018729
    • CGA 224443
    • AS-69292
    • MFCD17170052
    • 103015-84-5
    • CS-0157834
    • D82457
    • SCHEMBL7701776
    • MDL: MFCD17170052
    • Inchi: 1S/C9H5Cl2F6NO/c10-3-2-6(4(11)1-5(3)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2
    • InChI Key: PIANCHDAVNRLDV-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1OC(C(C(F)(F)F)F)(F)F)Cl)N

Computed Properties

  • Exact Mass: 326.96535
  • Monoisotopic Mass: 326.9652381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 4.8

Experimental Properties

  • Density: 1.594
  • Boiling Point: 280 ºC
  • Flash Point: 123 ºC
  • PSA: 35.25

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline Pricemore >>

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Alichem
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2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:103015-84-5)2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Order Number:A1153536
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:21
Price ($):306.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:103015-84-5)2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine
Order Number:LE250;LE26860800
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:38
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:103015-84-5)2, 5-Dichloro-4-(1, 1, 2, 3, 3, 3-hexafluoropropoxy) aniline
Order Number:sfd20636
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Introduction to 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline (CAS No. 103015-84-5)

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 103015-84-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated anilines, characterized by its structural incorporation of chlorine atoms and a hexafluoropropoxy group. The unique combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The molecular structure of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline consists of a benzene ring substituted with two chlorine atoms at the 2- and 5-positions, and a 1,1,2,3,3,3-hexafluoropropoxy moiety attached to the 4-position. This configuration enhances its reactivity and utility in various chemical transformations. The presence of fluorine atoms in the hexafluoropropoxy group contributes to increased metabolic stability and lipophilicity, making it an attractive candidate for drug development.

In recent years, there has been growing interest in halogenated anilines due to their role as key intermediates in the synthesis of biologically active molecules. Specifically, 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline has been explored in the development of novel therapeutic agents. Its structural features allow for facile functionalization at multiple sites, enabling the synthesis of complex derivatives with tailored pharmacological properties.

One of the most compelling aspects of this compound is its application in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with potential antimicrobial and anti-inflammatory activities. For instance, derivatives of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline have been investigated for their ability to modulate enzyme targets involved in inflammatory pathways. Preliminary studies suggest that certain analogs exhibit significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating inflammatory responses.

The fluorine atoms in the hexafluoropropoxy group play a crucial role in enhancing the pharmacokinetic profile of derived compounds. Fluoro-substituted molecules often exhibit improved bioavailability and prolonged half-life due to their resistance to metabolic degradation. This characteristic makes 2,5-Dichloro-4-(1,1,2,3,3-hexafluoropropoxy)aniline a particularly valuable building block for drug discovery efforts aimed at developing long-acting therapeutics.

Furthermore,the dichloro substitution pattern on the benzene ring introduces additional reactivity that can be exploited for further derivatization. This allows chemists to introduce diverse functional groups at other positions on the aromatic core or to engage in cross-coupling reactions that yield novel heterocyclic structures. Such transformations are essential for generating libraries of compounds with optimized pharmacological properties for preclinical and clinical evaluation.

Recent advances in computational chemistry have also facilitated the rational design of derivatives based on 2,5-Dichloro-4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline。 Molecular modeling studies have identified key interactions between this scaffold and biological targets, providing insights into how structural modifications can enhance binding affinity and selectivity. These computational approaches complement experimental efforts by allowing researchers to predict the behavior of novel compounds before they are synthesized。

The agrochemical industry has also recognized the potential of 2,5-Dichloro-4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline as a precursor for developing advanced crop protection agents。 Its structural motifs are found in several commercially available herbicides and fungicides that exhibit high efficacy against pests and pathogens while maintaining environmental safety profiles。 Ongoing research aims to expand this portfolio by synthesizing new derivatives with improved performance characteristics。

In conclusion, 2,5-Dichloro-4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline (CAS No. 103015-84-5) represents a versatile intermediate with broad applications across pharmaceuticals and agrochemicals。 Its unique structural features enable diverse synthetic pathways toward biologically active molecules , making it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics。 As research continues to uncover new applications , this compound is poised to remain at the forefront of chemical innovation。

Recommended suppliers
Amadis Chemical Company Limited
(CAS:103015-84-5)2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
A1153536
Purity:99%
Quantity:25g
Price ($):306.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:103015-84-5)2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine
LE250;LE26860800
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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